Xphos-PD G2
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Overview
Description
Xphos-PD G2 is a second-generation preformed catalyst developed by Buchwald. It is a bulky monodentate biaryl ligand that undergoes rapid reductive elimination to form a reactive, monoligated palladium (0) species . This compound is widely used in various palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xphos-PD G2 is synthesized by combining a biarylphosphine ligand with a palladium precursor. The synthesis involves the formation of a palladium complex with the biarylphosphine ligand, followed by purification to obtain the preformed catalyst .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Xphos-PD G2 primarily undergoes palladium-catalyzed cross-coupling reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids or boronate esters to form biaryl compounds.
Buchwald-Hartwig Cross Coupling: This reaction involves the coupling of aryl halides with amines to form arylamines.
Common Reagents and Conditions:
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Buchwald-Hartwig Cross Coupling: Arylamines.
Scientific Research Applications
Xphos-PD G2 has a wide range of applications in scientific research, including:
Mechanism of Action
Xphos-PD G2 functions by forming a reactive, monoligated palladium (0) species through rapid reductive elimination. This active species then participates in the catalytic cycle of cross-coupling reactions, which typically involves the following steps:
Oxidative Addition: The palladium (0) species reacts with an aryl halide to form a palladium (II) complex.
Transmetalation: The palladium (II) complex reacts with a boronic acid or boronate ester to form a palladium (II) intermediate.
Reductive Elimination: The palladium (II) intermediate undergoes reductive elimination to form the final biaryl product and regenerate the palladium (0) species.
Comparison with Similar Compounds
SPhos-PD G2: Another second-generation preformed catalyst with similar applications but different ligand structures.
RuPhos: A bulky monodentate biaryl ligand used in similar cross-coupling reactions.
XPhos-PD G3: A third-generation preformed catalyst with improved reactivity and stability.
Uniqueness: Xphos-PD G2 is unique due to its high reactivity, stability, and ability to form highly stable monoligated palladium (0) species. This makes it particularly effective in facilitating cross-coupling reactions with excellent yields and conversions, even at low catalyst loadings .
Properties
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.C12H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXMDSGYOJBEBA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H59ClNPPd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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